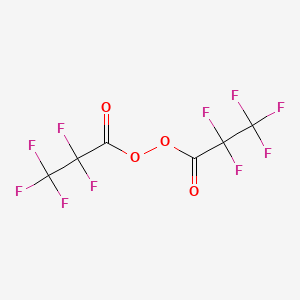

Bis(pentafluoropropionyl) peroxide

Description

Significance of Perfluoroacyl Peroxides in Advanced Organic Synthesis

Perfluoroacyl peroxides represent an important class of perfluorinated compounds that serve as potent sources of perfluoroalkyl radicals. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a fact that has driven the field of organofluorine chemistry. researchgate.netagc.com Perfluoroacyl peroxides are instrumental in this pursuit, primarily through their ability to initiate polymerization and introduce perfluoroalkyl groups into various substrates. rsc.org

The thermal or photochemical decomposition of perfluoroacyl peroxides generates highly reactive perfluoroalkyl radicals. agc.com These radicals are key intermediates in a variety of chemical transformations, including the synthesis of fluorinated polymers and the perfluoroalkylation of organic molecules. The resulting fluorinated products often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties, making them valuable in materials science, pharmaceuticals, and agrochemicals.

Overview of Bis(pentafluoropropionyl) Peroxide within the Class of Perfluorinated Organic Peroxides

This compound, with the chemical formula C6F10O4, is a notable member of the perfluorinated organic peroxide family. nih.gov It is characterized by a peroxide (-O-O-) bond flanked by two pentafluoropropionyl groups. This structure imparts high reactivity to the molecule, making it a powerful oxidizing agent and an efficient radical initiator. researchgate.net The thermal decomposition of this compound proceeds via a first-order reaction, yielding pentafluoroethyl radicals. agc.com

Compared to other perfluoroacyl peroxides, the thermal stability and reactivity of this compound are influenced by the length and structure of its perfluoroalkyl chains. Research on a range of perfluorodiacyl peroxides has shown that their thermal decomposition temperatures and the stability of the resulting radicals can be tuned by modifying the perfluoroalkyl groups. agc.com This allows for a degree of control over the initiation of radical reactions.

Historical Context and Evolution of Research on Perfluorinated Acyl Peroxides

The journey into the world of perfluorinated compounds began with the pioneering work on organofluorine chemistry. While the first synthesis of a peroxide is credited to Alexander von Humboldt in 1799, and hydrogen peroxide was identified by Louis Jacques Thénard in 1818, the specific exploration of perfluorinated acyl peroxides is a more recent development within this broader history. chemicals.co.ukuj.edu.plnih.gov

The initial impetus for the development of organofluorine chemistry was largely driven by the need for materials with exceptional properties, such as those required during World War II. The synthesis of perfluoro (alkoxyalkanoyl) fluorides from non-fluorinated compounds marked a significant advancement, providing access to key precursors for fluorinated materials. agc.com

The synthesis of various acyl fluorides from carboxylic acids using different fluorinating reagents has been a continuous area of research, paving the way for the preparation of their corresponding peroxides. researchgate.netorganic-chemistry.org A notable development in the synthesis of bis(perfluoroacyl) peroxides was the elaboration of a new catalytic method using hydrogen peroxide and perfluoroacyl anhydrides, which allowed for their quantitative in-situ formation. umn.edu Early methods for preparing compounds like bis(trifluoromethyl) peroxide, a related compound, involved reactions with hexafluoropropene. beilstein-journals.org The evolution of synthetic methods has been driven by the need for more efficient, selective, and safer procedures for generating these highly reactive yet valuable reagents for modern organic synthesis.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropaneperoxoate | researchgate.netnih.gov |

| Molecular Formula | C6F10O4 | nih.gov |

| Molecular Weight | 326.05 g/mol | researchgate.netnih.gov |

| CAS Number | 356-45-6 | researchgate.net |

| EINECS Number | 206-605-8 | nih.gov |

| DSSTox Substance ID | DTXSID4059883 | researchgate.net |

Spectroscopic Data for this compound

| Spectrum Type | Details | Source |

| 19F NMR | Spectrum available | rsc.org |

| Mass Spectrometry | Data available from various sources | conicet.gov.ar |

Structure

2D Structure

Properties

CAS No. |

356-45-6 |

|---|---|

Molecular Formula |

C6F10O4 |

Molecular Weight |

326.05 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropaneperoxoate |

InChI |

InChI=1S/C6F10O4/c7-3(8,5(11,12)13)1(17)19-20-2(18)4(9,10)6(14,15)16 |

InChI Key |

NHJFHUKLZMQIHN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(F)(F)F)(F)F)OOC(=O)C(C(F)(F)F)(F)F |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)OOC(=O)C(C(F)(F)F)(F)F |

Other CAS No. |

356-45-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Direct Synthesis Routes for Bis(pentafluoropropionyl) peroxide

Direct synthesis of this compound can be achieved through several pathways, primarily involving the reaction of a suitable precursor with an oxygen-oxygen bond-forming reagent.

Catalytic Pathways in Perfluoroacyl Peroxide Synthesis

A highly efficient and novel catalytic method for the synthesis of bis(perfluoroacyl) peroxides, including this compound, has been developed utilizing the reaction between a perfluoroacyl anhydride (B1165640) and hydrogen peroxide. nih.govgoogle.com This method relies on the use of a catalytic amount of a carboxylate salt (RfCOO⁻ M⁺) to facilitate the reaction. nih.govgoogle.com

This catalytic approach represents a significant advancement over previous methods, which often suffered from hydrolysis of both the starting materials and the peroxide product. nih.gov

Electrolytic and Electrochemical Approaches

Currently, there is a notable lack of specific, documented electrolytic or direct electrochemical methods for the synthesis of this compound or other bis(perfluoroacyl) peroxides in the scientific literature. While electrochemical methods are widely employed for the synthesis of hydrogen peroxide, a key reagent in some peroxide syntheses, the direct electrochemical formation of the O-O bond in perfluoroacyl peroxides from their corresponding carboxylic acids or other precursors does not appear to be a commonly utilized or reported synthetic strategy. Indirect electrochemical approaches, such as the use of electrochemical membrane separation to regenerate carboxylic acids for subsequent conversion to peroxides, have been patented for general diacyl peroxides, but this does not constitute a direct electrolytic synthesis of the target compound.

Reactions Involving Perfluoroacyl Chlorides and Anhydrides

The synthesis of this compound can be readily achieved through the reaction of pentafluoropropionyl chloride or pentafluoropropionic anhydride with a peroxide source.

A common and established method involves the reaction of a perhaloacyl halide, such as pentafluoropropionyl chloride, with an alkali metal peroxide in the presence of water and an inert, water-immiscible organic solvent. This reaction is typically conducted at low temperatures, between -15 °C and 25 °C, with rapid mixing of the reactants. The resulting bis(perhaloacyl) peroxide is then recovered in the organic solvent.

Alternatively, and as detailed in the catalytic pathway (Section 2.1.1), perfluoroacyl anhydrides serve as excellent precursors. The reaction of pentafluoropropionic anhydride with hydrogen peroxide, particularly with a carboxylate catalyst, provides a quantitative yield of this compound. nih.govgoogle.com This method avoids the use of acyl chlorides and the associated formation of chloride waste.

In Situ Generation Techniques for Enhanced Reactivity Studies

For many applications, particularly in studying the reactivity of this compound as a radical initiator, in situ generation is a highly advantageous technique. This approach avoids the need to isolate the potentially unstable peroxide and allows for its immediate use in subsequent reactions.

The catalytic method described by Krasutsky et al. is inherently an in situ generation method, as the bis(perfluoroacyl) peroxide is formed quantitatively in the reaction mixture and can be directly utilized for further chemical transformations. nih.govgoogle.com This has been demonstrated for various perfluoroacyl anhydrides. nih.gov Similarly, the reaction of chlorodifluoroacetic anhydride with a peroxide source has been used to generate bis(chlorodifluoroacetyl) peroxide in situ for chlorodifluoromethylation reactions, a strategy that is directly analogous for this compound.

Optimization of Synthetic Parameters for Research Scale Production

The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound on a research scale. For the catalytic synthesis from pentafluoropropionic anhydride and hydrogen peroxide, several factors have been identified as key to the reaction's success. nih.gov

The molar ratio of the reactants is of primary importance. A ratio of perfluoroacyl anhydride to hydrogen peroxide of at least 2:1 is necessary to drive the reaction to completion and achieve the highest possible concentration of the desired peroxide. nih.gov When the ratio is less than or equal to one, the formation of perfluorocarboxylic peracid and perfluorocarboxylic acid becomes significant. nih.gov

The concentration of the hydrogen peroxide used also impacts the final concentration of the product. While highly concentrated hydrogen peroxide (e.g., 95%) will produce a more concentrated solution of the bis(perfluoroacyl) peroxide in the corresponding perfluorocarboxylic acid, less concentrated hydrogen peroxide (e.g., 30%) can also be used, resulting in a proportionally more dilute product solution. nih.gov

For the synthesis from perfluoroacyl chlorides, maintaining a low reaction temperature is critical to prevent the decomposition of the peroxide product. The choice of an inert organic solvent is also important to ensure good separation from the aqueous phase and to solubilize the peroxide.

Below is a table summarizing the key parameters for the catalytic synthesis of bis(perfluoroacyl) peroxides:

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | [Anhydride]:[H₂O₂] ≥ 2:1 | Maximizes the formation of bis(perfluoroacyl) peroxide over peracid and acid byproducts. nih.gov |

| Catalyst | Catalytic amount of RfCOO⁻ M⁺ | Accelerates the reaction between the anhydride and hydrogen peroxide. nih.gov |

| Temperature | 0 °C | Controls the exothermicity of the reaction and minimizes peroxide decomposition. nih.gov |

| H₂O₂ Concentration | Variable (e.g., 30-95%) | The final product concentration is dependent on the initial H₂O₂ concentration. nih.gov |

| Stirring | Well-stirred solution | Ensures efficient mixing of the reactants, particularly when adding hydrogen peroxide. nih.gov |

Fundamental Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Peroxide Bond Homolysis and Heterolysis

The cleavage of the oxygen-oxygen bond in peroxides can proceed through two primary pathways: homolysis, which involves the symmetrical cleavage of the bond to form two radicals, and heterolysis, where the bond breaks asymmetrically to produce ionic species. In the case of bis(pentafluoropropionyl) peroxide, the strong electron-withdrawing nature of the pentafluoropropyl groups significantly influences the reactivity and the preferred pathway for bond cleavage.

Radical Initiation Pathways and Generated Radical Species

This compound is known to decompose and generate radical species. The primary radical initiation pathway involves the homolytic cleavage of the O-O bond. This process is often initiated by heat or light, leading to the formation of two pentafluoropropionyloxy radicals (C2F5COO•). These radicals are highly reactive and can undergo subsequent reactions.

The generated radical species from the homolysis of this compound include:

Pentafluoropropionyloxy radical (C2F5COO•): This is the initial radical formed upon homolysis.

Pentafluoroethyl radical (C2F5•): The pentafluoropropionyloxy radical can readily undergo decarboxylation (loss of CO2) to form the pentafluoroethyl radical. This is a common fate for acyloxy radicals.

Other radical species: In the presence of other reagents, the initially formed radicals can react to generate a variety of other radical intermediates. For instance, in the presence of HBr, a bromine radical (Br•) can be formed. masterorganicchemistry.com

The generation of these radical species makes this compound a useful initiator for various radical reactions, including polymerizations and additions to alkenes. masterorganicchemistry.comwikipedia.org

Thermal Decomposition Mechanisms and Kinetic Considerations

The thermal decomposition of this compound is a key aspect of its reactivity. The decomposition is generally a first-order reaction, meaning the rate of decomposition is directly proportional to the concentration of the peroxide. scholaris.cayoutube.com The rate of this decomposition is significantly influenced by the solvent. In non-polar hydrocarbon solvents, the decomposition primarily proceeds through a unimolecular pathway. However, in polar solvents, an induced decomposition mechanism can also occur. sioc-journal.cn

The kinetics of the thermal decomposition can be studied by monitoring the disappearance of the peroxide over time. The rate constant (k) for the decomposition can be determined from the experimental data. For example, the decomposition of similar peroxides, like bis(diphenylmethyl) peroxide, has shown activation energies in the range of 26-28 kcal/mol in various solvents. scholaris.ca

Role in Carbocation Formation and Subsequent Rearrangement Processes

While radical pathways are dominant, peroxides can also be involved in reactions that generate carbocations, often leading to rearrangement reactions. beilstein-journals.orgnih.govresearchgate.net The formation of carbocations from peroxides can occur through heterolytic cleavage of the O-O bond, particularly when promoted by acids or other catalysts. beilstein-journals.org

In the context of this compound, while direct evidence for its primary role in generating carbocations is less common than for its radical-forming capabilities, the highly electrophilic nature of the perfluoroacyl group could facilitate heterolytic pathways under certain conditions. For example, in the presence of a strong Lewis acid, the peroxide could be activated towards heterolysis.

Rearrangement reactions are a common feature in peroxide chemistry. beilstein-journals.orgnih.govresearchgate.netrsc.org These can include well-known named reactions like the Baeyer-Villiger oxidation and the Criegee rearrangement, which involve the migration of a group to an electron-deficient oxygen atom. beilstein-journals.orgnih.govresearchgate.net While these are more commonly associated with peroxy acids and hydroperoxides, the underlying principles of group migration following O-O bond cleavage are relevant to the broader chemistry of peroxides.

Electron Transfer Phenomena in Reactions Mediated by Perfluoroacyl Peroxides

Perfluoroacyl peroxides, including this compound, are potent electron acceptors due to the strong electron-withdrawing perfluoroalkyl groups. acs.org This property enables them to participate in electron transfer (ET) reactions with electron-rich substrates. acs.orgscispace.comconicet.gov.ar

In these reactions, the perfluoroacyl peroxide acts as an oxidant, accepting an electron from a donor molecule to form a radical anion and a radical cation. acs.org This initial electron transfer step is often the rate-determining step of the reaction. The resulting radical ions can then undergo a variety of subsequent reactions, leading to the final products.

An example of this is the reaction between perfluoroacyl peroxides and electron-rich aromatic compounds like dimethoxybenzenes. acs.org The reaction proceeds via a rate-determining electron transfer, forming a radical ion pair. This is supported by the reaction rates and the nature of the products formed. acs.org Similarly, reactions with carbanions derived from nitroalkanes also proceed through an initial electron transfer step. scispace.com

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a profound impact on the reaction pathways and selectivity of reactions involving this compound. This is due to the ability of solvents to influence the stability of intermediates and transition states.

In the thermal decomposition of bis(cyclopropylformyl) peroxide, a related compound, it was found that in non-polar hydrocarbon solvents, the reaction is primarily a unimolecular decomposition. sioc-journal.cn However, in polar solvents, an induced decomposition pathway becomes significant. sioc-journal.cn This suggests that polar solvents can facilitate intermolecular reactions, potentially through stabilization of polar intermediates or transition states.

Furthermore, in the epoxidation of propylene (B89431) using hydrogen peroxide catalyzed by titanium silicalite, the solvent was shown to have a dual role. researchgate.net It can enhance the solubility of reactants while also potentially inhibiting the reaction through competitive adsorption on the catalyst surface. researchgate.net While this example does not directly involve this compound, it highlights the complex ways in which solvents can influence peroxide-mediated reactions.

The decomposition of bis(cyclopropylformyl) peroxide in a highly polar and coordinating solvent like hexamethylphosphoramide (B148902) (HMPA) has been suggested to proceed via an electron transfer mechanism involving the solvent as a donor. sioc-journal.cn This indicates that in certain solvents, the reaction mechanism can fundamentally change from a homolytic cleavage to an electron transfer pathway.

Table of Reaction Parameters

| Peroxide | Reaction Type | Solvent | Key Observation |

| Bis(diphenylmethyl) peroxide | Thermal Decomposition | Tetrachloroethylene, Toluene, Nitrobenzene | Unimolecular decomposition with activation energies of 26.6, 28.3, and 27 Kcals/mole, respectively. scholaris.ca |

| Bis(cyclopropylformyl) peroxide | Thermal Decomposition | Non-polar hydrocarbons | Primarily unimolecular decomposition. sioc-journal.cn |

| Bis(cyclopropylformyl) peroxide | Thermal Decomposition | Polar solvents | Evidence of induced decomposition. sioc-journal.cn |

| Bis(cyclopropylformyl) peroxide | Thermal Decomposition | Hexamethylphosphoramide (HMPA) | Potential for an electron transfer mechanism with the solvent as a donor. sioc-journal.cn |

Applications in Advanced Organic Synthesis and Polymer Science

Radical Polymerization and Polymer Modification

Radical polymerization is a fundamental process in polymer science where radical initiators, like peroxides, are used to start the polymerization of vinyl monomers. fujifilm.com The process involves initiation, propagation, and termination steps to form the final polymer. fujifilm.com

Bis(pentafluoropropionyl) peroxide serves as an effective initiator for the radical polymerization of vinyl monomers. fujifilm.combeilstein-journals.org Upon thermal or photochemical decomposition, it generates pentafluoroethyl radicals. These highly reactive radicals then attack the double bonds of vinyl monomers, initiating a chain reaction that leads to the formation of a polymer. libretexts.orgopen.edu This method is used to synthesize a variety of polymers, including those from monomers like styrene (B11656) and methyl methacrylate (B99206). libretexts.orgresearchgate.net The efficiency of the initiation process can be influenced by the stability of the generated radicals and the reactivity of the monomer. youtube.com

Table 1: Examples of Vinyl Monomers Polymerized with Peroxide Initiators

| Monomer | Resulting Polymer |

| Ethylene | Polyethylene (PET) libretexts.org |

| Styrene | Polystyrene libretexts.orglibretexts.org |

| Vinyl chloride | Polyvinyl chloride (PVC) libretexts.org |

| Acrylamide | Polyacrylamide libretexts.org |

| Methyl methacrylate | Polymethyl methacrylate (PMMA) researchgate.net |

This table showcases common vinyl monomers and the corresponding polymers produced through radical polymerization initiated by peroxides.

In addition to initiation, this compound can function as a crosslinking agent, particularly in the synthesis of fluoropolymers and elastomers. beilstein-journals.org Crosslinking is a process that forms a three-dimensional network structure within the polymer, enhancing its mechanical properties, thermal stability, and chemical resistance. In peroxide crosslinking of fluoroelastomers, the peroxide generates radicals that create crosslinking sites within the polymer chains. google.com This process is crucial for producing high-performance materials used in demanding applications. Coagents are often used to improve the efficiency of peroxide crosslinking. arkema.com

The use of specific peroxides as initiators can offer a degree of control over the resulting polymer's architecture and molecular weight distribution. By carefully selecting the initiator and controlling reaction conditions such as temperature and monomer concentration, it is possible to influence the final properties of the polymer. The rate of initiation and the frequency of chain transfer and termination events, all of which are influenced by the initiator, play a crucial role in determining the molecular weight and the breadth of its distribution. libretexts.org The introduction of peroxide monomers can also be a strategy to create branched vinyl polymers with high molecular weights and relatively narrow molecular weight distributions. rsc.org

Perfluoroalkylation and Functionalization Reactions

The pentafluoroethyl radicals generated from this compound are not only useful for polymerization but also for introducing the pentafluoroethyl group (C2F5) onto various organic molecules. This process is known as perfluoroalkylation.

This compound is a reagent for the free-radical perfluoroalkylation of a range of organic substrates. The pentafluoroethyl radicals generated from the peroxide can add to the double bonds of alkenes or attack aromatic rings, leading to the formation of perfluoroalkylated products. This method provides a direct way to incorporate the C2F5 group, which can significantly alter the chemical and physical properties of the parent molecule, such as its lipophilicity, metabolic stability, and electronic characteristics.

A related and synthetically valuable transformation is oxy-perfluoroalkylation. This process involves the simultaneous addition of a perfluoroalkyl group and an oxygen-containing functionality across a double bond. While the search results provide general information on peroxidation and the use of peroxides in generating radicals for functionalization, specific details on oxy-perfluoroalkylation methodologies utilizing this compound are not extensively covered. However, the fundamental principle of radical addition to alkenes suggests its potential in such transformations. beilstein-journals.org

Intramolecular Cyclization and Difunctionalization Strategies

The generation of pentafluoropropionyloxy radicals from the thermal or photochemical decomposition of this compound opens up avenues for intricate intramolecular reactions. These highly electrophilic radicals can readily add to unsaturated systems, such as alkenes and alkynes, within the same molecule to initiate a cascade of bond-forming events, leading to the construction of cyclic structures. This strategy is particularly valuable for the synthesis of complex ring systems that are prevalent in natural products and pharmaceutical agents.

The process of intramolecular cyclization typically involves the attack of the initially formed radical onto a tethered double or triple bond, resulting in a new cyclic radical intermediate. The fate of this intermediate determines the final product. It can, for instance, abstract a hydrogen atom from a suitable donor or undergo further reactions.

Difunctionalization strategies leverage the reactivity of the peroxide to introduce two new functional groups across a double or triple bond in a single operation. In the context of this compound, this can be envisioned through the addition of the pentafluoropropionyloxy radical to an unsaturated substrate, followed by the trapping of the resulting radical intermediate with another reagent. While specific examples utilizing this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established with other peroxide systems.

| Substrate Type | Proposed Transformation | Potential Product Class |

| Unsaturated Dienes | Radical-initiated cyclization | Cyclic ethers/lactones |

| Alkenyl Halides | Atom transfer radical cyclization | Halogenated cyclic compounds |

| Alkenes | Intermolecular radical addition and trapping | β-functionalized esters |

This table presents hypothetical transformations based on the known reactivity of similar peroxide compounds, as specific data for this compound is limited.

Oxidative Transformations in Chemical Systems

This compound serves as a potent oxidizing agent, a property stemming from the weak O-O bond and the high electrophilicity of the resulting pentafluoropropionyloxy radicals. This reactivity can be harnessed for a variety of oxidative transformations in organic synthesis.

The selective oxidation of specific functional groups is a cornerstone of synthetic chemistry. While detailed studies on the substrate scope of this compound are not widely reported, its reactivity profile suggests its utility in the oxidation of various functionalities. For instance, its analogues are known to oxidize sulfides to sulfoxides and sulfones, and alcohols to aldehydes and ketones. The high electron-withdrawing nature of the pentafluoropropyl groups would likely render this peroxide a strong oxidant.

The general mechanism for such oxidations involves the initial homolytic cleavage of the peroxide to generate pentafluoropropionyloxy radicals. wikipedia.org These radicals can then participate in hydrogen atom abstraction or direct addition to the substrate, initiating the oxidation process.

| Functional Group | Potential Oxidized Product | Plausible Reaction Type |

| Sulfide (R-S-R') | Sulfoxide (R-S(O)-R') | Oxygen atom transfer |

| Primary Alcohol (R-CH₂OH) | Aldehyde (R-CHO) | Hydrogen atom abstraction |

| Secondary Alcohol (R₂CHOH) | Ketone (R₂C=O) | Hydrogen atom abstraction |

This table outlines potential selective oxidation reactions based on the general reactivity of diacyl peroxides. Specific yields and conditions for this compound are subject to empirical investigation.

The oxidative power of this compound is fundamentally linked to the mechanism of its decomposition and subsequent reactions. The primary step is the homolytic cleavage of the peroxide bond (O-O), a process that can be induced by heat or light, to yield two pentafluoropropionyloxy radicals (C₂F₅COO•). wikipedia.org

Initiation: (C₂F₅CO)₂O₂ → 2 C₂F₅COO•

These pentafluoropropionyloxy radicals are highly reactive species. They can undergo decarboxylation to form pentafluoroethyl radicals (C₂F₅•) and carbon dioxide.

Decarboxylation: C₂F₅COO• → C₂F₅• + CO₂

The balance between the pentafluoropropionyloxy radical and the pentafluoroethyl radical can be influenced by the reaction conditions and the nature of the substrate. Both of these radical species can act as the primary chain carriers in subsequent reactions.

In the context of oxidation, the pentafluoropropionyloxy radical can abstract a hydrogen atom from a substrate (e.g., an alcohol), generating a substrate-centered radical and pentafluoropropionic acid. This substrate radical can then react further, often with another molecule of the peroxide or a radical intermediate, to form the oxidized product.

Alternatively, in addition reactions to unsaturated systems, the pentafluoropropionyloxy radical adds to the double or triple bond, forming a new carbon-centered radical. The fate of this radical intermediate dictates the final product of the difunctionalization or cyclization reaction. The high electrophilicity of the fluorine-containing radicals plays a crucial role in the regioselectivity of these addition reactions.

The mechanistic pathways are often complex, involving competing radical and, in some cases, ionic steps. Detailed mechanistic studies, potentially involving techniques like electron paramagnetic resonance (EPR) spectroscopy and computational modeling, would be necessary to fully elucidate the intricate details of the oxidative pathways for specific transformations involving this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Peroxide Bond Dissociation Energies

Quantum chemical calculations are fundamental in determining the peroxide O-O bond dissociation energy (BDE), a critical parameter for assessing the thermal stability and reactivity of peroxides. High-level ab initio methods have been instrumental in providing accurate BDE values for a range of peroxides, which helps in understanding the factors that influence the O-O bond strength.

Early assumptions suggested a generic O-O BDE of around 34 kcal/mol for peroxides. However, more sophisticated calculations have shown that the average O-O bond energy is significantly higher, at approximately 45 kcal/mol, and is sensitive to the molecular environment. wayne.edu For instance, calculations at the G2 level of theory have provided BDEs for various peroxides, highlighting the influence of substituent groups. wayne.edu The introduction of electron-withdrawing groups, such as the trifluoromethyl group in trifluoroperoxyacetic acid, has been shown to significantly impact the O-O bond strength. wayne.edu

While specific high-level ab initio calculations for Bis(pentafluoropropionyl) peroxide are not widely available in the literature, studies on analogous compounds provide valuable insights. For example, the O-O BDE for diacetyl peroxide has been predicted to be around 38 kcal/mol at the G2(MP2) level. wayne.edu The strong electron-withdrawing nature of the pentafluoroethyl groups in this compound is expected to have a pronounced effect on its O-O BDE.

Table 1: Calculated O-O Bond Dissociation Enthalpies (298 K) for Selected Peroxides using High-Level Ab Initio Methods

| Compound | Method | Bond Dissociation Enthalpy (kcal/mol) | Reference |

| Hydrogen Peroxide (HOOH) | G2 | 50 | wayne.edu |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 | wayne.edu |

| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 | wayne.edu |

| Diacetyl Peroxide | G2(MP2) | 38 | wayne.edu |

| Trifluoroperoxyacetic Acid | G2(MP2) | 49 | wayne.edu |

Density Functional Theory (DFT) Analysis of Reaction Intermediates and Transition States

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the geometric structures and energetics of molecules, including reaction intermediates and transition states. For peroxides, DFT calculations can provide detailed information about the conformational preferences and the barriers to internal rotation, which are crucial for understanding their decomposition pathways.

In a study of the closely related Bis(trifluoroacetyl) peroxide, DFT calculations were employed to determine its molecular structure. nih.gov These calculations revealed that the molecule adopts a syn-syn conformation, where both carbonyl groups are synperiplanar to the O-O bond, with a C-O-O-C dihedral angle of approximately 86.5°. nih.gov This type of structural information is vital for understanding the initial steps of thermal or photochemical decomposition, which proceed through various transition states.

DFT methods are also adept at modeling the radical species that are formed upon the homolytic cleavage of the O-O bond. The geometry and electronic structure of the resulting pentafluoropropionyloxy radicals can be accurately described, providing insights into their subsequent reactions, such as decarboxylation to form pentafluoroethyl radicals and carbon dioxide. While DFT has been noted to sometimes underestimate peroxide BDEs compared to higher-level methods, it remains a valuable tool for comparative studies and for elucidating reaction mechanisms. researchgate.net

Ab Initio Calculations for Mechanistic Elucidation and Energetics

High-level ab initio calculations, such as the Gaussian-n (Gn) theories and Complete Basis Set (CBS) methods, offer a high degree of accuracy for the energetics of chemical reactions. researchgate.netwayne.edu These methods have been applied to a variety of peroxides to elucidate their decomposition mechanisms. For diacyl peroxides, the decomposition can be more complex than a simple one-step O-O bond cleavage. wayne.edu

These high-level calculations are crucial for constructing accurate potential energy surfaces for the decomposition reactions of peroxides. By mapping out the energies of reactants, transition states, intermediates, and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.

Table 2: Calculated and Experimental Geometric Parameters for Bis(trifluoroacetyl) peroxide (an analogue of this compound)

| Parameter | DFT (B3LYP/6-31G*) | Gas Electron Diffraction (Experimental) | Reference |

| O-O bond length (Å) | 1.441 | 1.426(10) | nih.gov |

| C-O bond length (Å) | 1.388 | 1.371(5) | nih.gov |

| C=O bond length (Å) | 1.181 | 1.177(4) | nih.gov |

| C-C bond length (Å) | 1.543 | 1.549(7) | nih.gov |

| C-O-O-C dihedral angle (°) | 86.5 | 86.5(32) | nih.gov |

Computational Design and Prediction of Reactivity Profiles

The insights gained from quantum chemical and DFT calculations can be leveraged for the computational design and prediction of the reactivity profiles of novel peroxides. By systematically modifying the substituents on the peroxide backbone and calculating key properties such as the O-O BDE, activation energies for decomposition, and the stability of resulting radicals, it is possible to tune the reactivity of these compounds for specific applications.

For instance, the introduction of electron-withdrawing groups like pentafluoroethyl is known to influence the oxidizing power and decomposition kinetics of peroxides. Computational models can quantify these effects and predict how changes in the chemical structure will alter the reactivity. This predictive capability is invaluable in the design of new initiators for polymerization, oxidizing agents, or other specialized chemical reagents, without the need for extensive and potentially hazardous experimental synthesis and testing.

Molecular Dynamics Simulations for Mechanistic Insight

While quantum chemical calculations provide detailed information about the energetics of specific points on a potential energy surface, molecular dynamics (MD) simulations can offer a more dynamic picture of the reaction process. MD simulations follow the trajectories of atoms and molecules over time, providing insights into the mechanistic pathways of complex reactions, including the role of solvent molecules and conformational changes.

For a molecule like this compound, MD simulations could be used to study its decomposition in the condensed phase. This would allow for an investigation of cage effects, where the solvent can trap the initially formed radical pair, influencing the product distribution. Although specific MD simulation studies on this compound are not readily found in the literature, the technique holds significant promise for providing a deeper, time-resolved understanding of its reaction dynamics.

Advanced Analytical Techniques in Research of Bis Pentafluoropropionyl Peroxide

Spectroscopic Characterization of Reaction Products and Intermediates (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic methods are indispensable for the structural elucidation of bis(pentafluoropropionyl) peroxide and for identifying the transient intermediates and final products formed during its reactions.

Infrared (IR) Spectroscopy IR spectroscopy is a fundamental tool for identifying the key functional groups within the molecule. The spectrum of this compound is characterized by very strong absorption bands corresponding to the carbonyl (C=O) groups. Due to the strong electron-withdrawing effect of the adjacent pentafluoroethyl group, these stretching vibrations are expected at a high frequency, typically above 1800 cm⁻¹. The peroxide O-O bond vibration is generally weak and can be difficult to identify but is an important structural feature. unlp.edu.arscispace.com The C-F bonds also give rise to strong, complex absorptions in the fingerprint region (typically 1100-1300 cm⁻¹). By monitoring changes in the IR spectrum, such as the disappearance of the peroxide signature and the appearance of new bands, researchers can follow the course of its decomposition or reaction with other substrates.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound and its derivatives. Due to the labile nature of the peroxide bond, the molecular ion of this compound may be weak or entirely absent in electron impact (EI) mass spectra. researchgate.net The fragmentation is often dominated by the cleavage of the O-O bond. Common fragmentation pathways for similar peroxides include the formation of ions corresponding to the acyl groups and subsequent loss of carbon dioxide. copernicus.org For this compound, key fragments would likely include the pentafluoropropionyl cation [C₂F₅CO]⁺ and the pentafluoroethyl cation [C₂F₅]⁺. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), may be employed to increase the likelihood of observing the molecular ion or related adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of this compound in solution.

¹⁹F NMR: Given the ten fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally sensitive and informative technique. The spectrum would be expected to show distinct signals for the CF₃ and CF₂ groups, with characteristic chemical shifts and coupling patterns (geminal F-F coupling and coupling to the adjacent fluorinated carbon). The purity of a sample can be readily assessed by integrating the signals and identifying any fluorine-containing impurities.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would show signals for the carbonyl carbon, the α-carbon, and the β-carbon of the pentafluoroethyl group. The signals would be split due to coupling with the attached fluorine atoms (C-F coupling).

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, this technique can be used to directly probe the peroxide linkage in isotopically enriched samples, providing unique electronic structure information. udel.edu

These spectroscopic techniques are often used in combination to characterize novel reaction intermediates and products that arise from the use of this compound as an oxidizing or perfluoroalkylation agent. umn.edu

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Purpose |

| IR Spectroscopy | C=O Stretch | Strong band, >1800 cm⁻¹ | Functional group identification |

| C-F Stretch | Strong, complex bands, 1100-1300 cm⁻¹ | Structural confirmation | |

| O-O Stretch | Weak band | Identification of peroxide linkage | |

| Mass Spectrometry | Molecular Ion (M⁺) | Weak or absent in EI-MS | Molecular weight determination |

| Fragmentation | Cleavage of O-O bond, loss of CO₂ | Structural elucidation | |

| Key Fragments | [C₂F₅CO]⁺, [C₂F₅]⁺ | Confirmation of structural units | |

| NMR Spectroscopy | ¹⁹F NMR | Signals for CF₃ and CF₂ groups | Unambiguous structure, purity |

| ¹³C NMR | Signals for C=O, CF₂, CF₃ carbons | Carbon skeleton confirmation |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography (GC), Liquid Chromatography (LC))

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, allowing for both purity assessment and real-time reaction monitoring.

Gas Chromatography (GC) GC is a high-resolution separation technique suitable for volatile compounds. However, its application to peroxides must be approached with caution due to their potential for thermal decomposition in the high-temperature injector and column. researchgate.net For this compound, a successful GC method would require:

Lower Injector Temperatures: To minimize on-column degradation.

Inert Flow Path: Use of deactivated liners and columns to prevent catalytic decomposition.

Temperature Programming: A carefully optimized temperature ramp to elute the compound without causing it to break down.

Despite these challenges, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide excellent separation and quantification. In some cases, derivatization of peroxides, such as silylation to convert them to more thermally stable trimethylsilyl ethers, can be employed, although this is more common for hydroperoxides. researchgate.net

Liquid Chromatography (LC) High-performance liquid chromatography (HPLC) is often a more suitable method for the analysis of thermally labile compounds like organic peroxides. sielc.com Separation can be achieved at or near ambient temperature, avoiding the risk of degradation. A typical HPLC method for this compound would likely involve:

Reverse-Phase Column: A C8 or C18 column would be appropriate for separating this relatively nonpolar compound.

Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and water would be used as the eluent.

Detection: A UV detector would be effective, as the carbonyl groups provide a chromophore. Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) could also be employed for universal detection or enhanced specificity.

LC is particularly valuable for monitoring the progress of a reaction, as it can simultaneously measure the disappearance of the peroxide reactant and the appearance of non-volatile products.

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Method | Advantages | Disadvantages | Key Considerations |

| Gas Chromatography (GC) | High resolution, compatibility with MS | Risk of thermal decomposition, potential for inaccurate quantification | Low injector temperature, inert system, careful method development |

| Liquid Chromatography (LC) | Analysis at ambient temperature, suitable for labile compounds | Lower resolution than capillary GC, solvent consumption | Column choice (e.g., C18), mobile phase optimization, detector selection (UV, MS) |

Quantitative Analysis Methods for Peroxide Content in Research Samples

Accurate quantification of the active peroxide content is critical for stoichiometric control in reactions and for stability studies.

Quantitative NMR (qNMR) For a more specific and non-destructive quantification, ¹⁹F qNMR is an ideal method. mdpi.comrsc.org By adding a known amount of a stable, fluorinated internal standard to a precisely weighed sample of the peroxide, the concentration of this compound can be determined with high accuracy. The concentration is calculated by comparing the integral of a specific resonance of the analyte with that of the internal standard. This method is highly specific and is not affected by non-fluorinated impurities.

Chemiluminescence In specific research applications where trace-level detection is required, methods based on chemiluminescence can be developed. Many chemiluminescent reactions, such as the peroxyoxalate system, rely on the reaction of a peroxide with a suitable reagent to produce light. researchgate.net The intensity of the emitted light is proportional to the peroxide concentration. While requiring more specialized instrumentation, this approach offers exceptional sensitivity.

Table 3: Overview of Quantitative Analysis Methods for Peroxide Content

| Method | Principle | Advantages | Limitations |

| Iodometric Titration | Redox reaction with iodide, followed by titration | Inexpensive, robust, accurate for total peroxide content | Not specific; measures total oxidizing capacity |

| ¹⁹F qNMR | Comparison of signal integrals against a fluorinated internal standard | Highly specific, non-destructive, high precision | Requires NMR spectrometer and a suitable internal standard |

| Chemiluminescence | Light emission from a chemical reaction involving the peroxide | Extremely sensitive for trace analysis | Requires specialized equipment and method development |

Derivatization Strategies for Analytical Enhancement in Research Contexts

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability.

In the context of this compound, derivatization can be considered in two ways: derivatizing the peroxide itself for analysis, or studying the products it forms when it acts as a derivatizing agent.

Derivatization of the Peroxide for Analysis As mentioned for GC analysis, hydroperoxides can be silylated to increase their thermal stability. researchgate.net While less common for diacyl peroxides, a similar strategy could theoretically be explored to reduce the risk of decomposition during GC analysis, potentially by converting it to a more stable derivative prior to injection.

Analysis of Derivatization Products A key research application of this compound is its use as a reagent, for example, in oxidation reactions. The study of these reactions often requires the analysis of the resulting products. If these products are difficult to analyze directly (e.g., they are non-volatile or lack a chromophore), they can be derivatized. For instance, if the peroxide is used to oxidize a complex alcohol to a ketone, the resulting ketone could be derivatized with an agent like pentafluorophenylhydrazine to create a derivative that is highly sensitive for detection by GC with an electron capture detector (GC-ECD) or by ECNICI-MS. nih.govresearchgate.net This indirect approach uses derivatization to enhance the analysis of reaction products, thereby providing insight into the reactivity and mechanisms of the peroxide itself. Pentafluoropropionic anhydride (B1165640) (PFPA), a related compound, is widely used to derivatize amines and alcohols to enhance their detection by GC-MS. nih.gov The products formed from reactions involving this compound may already contain the pentafluoropropionyl moiety, making them inherently suitable for sensitive detection without further derivatization.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Peroxide-Mediated Transformations

Bis(pentafluoropropionyl) peroxide is recognized as a source of radicals under thermal or irradiation conditions, which involves the cleavage of the weak O–O bond followed by the extrusion of carbon dioxide to generate the corresponding perfluoroalkyl radicals. rsc.org These highly reactive species are utilized in various transformations, including their role as radical initiators. rsc.org

Recent advancements have focused on expanding the utility of diacyl peroxides beyond their traditional role as simple initiators. The development of novel catalytic systems, including transition-metal catalysis and photoredox catalysis, aims to control the reactivity of these peroxides. rsc.orgrsc.orgresearchgate.net Metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, has emerged as a powerful strategy for bond formation by enabling new activation modes for organometallic intermediates. nih.gov This approach could allow for more selective and efficient transformations using peroxides like this compound. For instance, research into transition-metal-free oxidative transformations highlights the use of various organic peroxides for constructing carbon-carbon bonds in the synthesis of pharmacologically active compounds. acs.org While specific examples detailing this compound in advanced metallaphotoredox systems are still emerging, the general principles suggest a promising future for its application in more complex and controlled synthetic methodologies. princeton.edusigmaaldrich.com

Integration into Flow Chemistry and Continuous Synthesis Platforms

The inherent instability and potential hazards of peroxides make them ideal candidates for integration into flow chemistry and continuous synthesis platforms. researchgate.net Continuous flow reactors offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are crucial when handling energetic compounds. researchgate.net This technology can effectively mitigate risks while improving reaction efficiency. researchgate.net

The synthesis of adipic acid from cyclohexene (B86901) using hydrogen peroxide has been demonstrated in a continuous-flow microreactor at high temperatures, a process considered unsafe in batch mode. nih.gov This highlights the potential for safely handling energetic peroxide reactions in continuous systems. While the direct synthesis of this compound in a continuous-flow setup is a developing area, the principles have been established for other peroxides. For example, the direct synthesis of hydrogen peroxide is increasingly being explored in microreactors to enable continuous and safer production. mdpi.com The application of continuous flow technology to reactions involving peroxides is seen as a key emerging technology in chemistry, promising to move many processes from the laboratory to an industrial scale with greater safety and efficiency. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in Peroxide Synthesis and Application

Green chemistry principles are increasingly being applied to the synthesis and use of chemical compounds to reduce their environmental impact. nih.gov For diacyl peroxides, this includes developing synthetic routes that avoid hazardous reagents and minimize waste. Traditional methods for preparing diacyl peroxides often use acid chlorides, which are expensive and generate chloride-containing waste streams. google.com

A greener alternative involves the reaction of an anhydride (B1165640) with hydrogen peroxide, where the main byproduct is a carboxylic acid. google.com This carboxylic acid can potentially be recycled back into the process, making the route more economically attractive and reducing the chemical oxygen demand (COD) of the effluent. google.com The autoxidation of aldehydes using air and sunlight or LED light to produce peracids represents a significant advancement in green synthesis, avoiding dangerous additives. osaka-u.ac.jp

In terms of applications, the use of supercritical carbon dioxide (scCO₂) as a solvent for polymerization reactions is a notable green approach. psu.eduwiley-vch.de scCO₂ is non-toxic, non-flammable, and can be easily recycled. psu.eduwiley-vch.de It serves as an excellent medium for the polymerization of highly fluorinated monomers, for which conventional solvents are often environmentally persistent chlorofluorocarbons (CFCs). psu.edu The use of scCO₂ simplifies polymer isolation through simple depressurization, resulting in a dry product and allowing for a closed-loop process where components can be recycled. wiley-vch.de

Applications in Advanced Materials Science Beyond Traditional Polymers

The primary application of this compound in materials science is as a radical initiator for the synthesis of specialized fluoropolymers. Its high reactivity is instrumental in producing polymers with exceptional thermal stability, chemical resistance, and specific functionalities.

One key area is the development of advanced perfluorinated ionomers for fuel cell membranes. This compound is listed as a suitable initiator for the polymerization of monomers used in creating these high-performance materials. These ionomers are crucial for the efficiency and durability of proton-exchange membrane fuel cells (PEMFCs).

Furthermore, this peroxide is used in the synthesis of perfluoroalkoxy (PFA) resins. Research programs have utilized this compound to prepare new PFA co- and terpolymers with the goal of enhancing mechanical strength and wearability compared to commercial-grade materials.

The compound's role extends to the creation of other functional materials, such as dispersible particles of perfluorosulfonic acid ionomers, which have applications beyond fuel cells. The ability to initiate polymerization of fluorinated monomers makes it a valuable tool in creating a wide range of advanced materials with tailored properties.

Advanced Spectroscopic and In Situ Mechanistic Probes for Reaction Monitoring

Understanding reaction kinetics and mechanisms is critical for optimizing chemical processes. In situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are invaluable for this purpose. For reactions involving fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

In situ Raman and Fourier-transform infrared (FTIR) spectroscopy are also highly effective for real-time reaction monitoring. youtube.comyoutube.com Raman spectroscopy is well-suited for inline measurements due to its rapid acquisition time, the flexibility of fiber optic probes, and its low sensitivity to water. youtube.comnih.gov It can be used to track the consumption of reactants and the formation of products by observing changes in their characteristic vibrational bands. For example, the hydrolysis of acetic anhydride to acetic acid has been monitored in situ using a portable Raman spectrometer, demonstrating the technique's utility in tracking chemical transformations. youtube.com

Similarly, in situ FTIR provides detailed structural information, allowing for the differentiation of various chemical species present in a reaction mixture. youtube.com For instance, it has been used to distinguish between physically dissolved and chemically reacted CO₂ in ionic liquids. youtube.com While specific published studies detailing the use of in situ Raman or FTIR for monitoring this compound reactions are not widespread, these techniques are broadly applicable to peroxide-initiated processes and offer significant potential for future mechanistic studies. nih.govnih.gov

Q & A

Q. What are the established synthesis protocols for Bis(pentafluoropropionyl) peroxide, and how can its purity be validated?

this compound is typically synthesized via condensation of pentafluoropropionyl chloride with hydrogen peroxide under controlled, anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) and using inert atmospheres to prevent premature decomposition. Purity validation requires 19F NMR to confirm fluorinated group integrity (δ -75 to -85 ppm for CF3 groups) and FT-IR spectroscopy (C=O stretch at ~1800 cm⁻¹). Quantification of residual peroxides can be achieved via iodometric titration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its thermal instability and peroxide hazards, strict protocols include:

- Storage at ≤ -20°C in fluoropolymer-lined containers to avoid contact with metals.

- Use of explosion-proof refrigeration and grounding during transfers.

- Regular peroxide concentration monitoring via differential scanning calorimetry (DSC) to detect hazardous crystallization or exothermic activity. Institutional guidelines for peroxide-forming chemicals, such as those from EH&S, mandate quarterly inspections and stabilization with radical inhibitors (e.g., hydroquinone) if degradation is detected .

Q. Which analytical techniques are most effective for characterizing its structural and reactive properties?

- GC-MS : To identify volatile decomposition products (e.g., perfluorinated acids).

- Raman spectroscopy : For detecting peroxide O-O bonds (characteristic peaks at 800–900 cm⁻¹).

- X-ray crystallography : To resolve crystal lattice stability, though limited by its tendency to sublime.

- Electron paramagnetic resonance (EPR) : To monitor radical intermediates during decomposition .

Advanced Research Questions

Q. How does thermal decomposition kinetics vary under different experimental conditions, and how can conflicting data be reconciled?

Decomposition pathways (e.g., homolytic cleavage of O-O bonds) are highly temperature-sensitive. Isothermal TGA at 50–100°C reveals activation energies (~80–120 kJ/mol) via Arrhenius modeling. Conflicting data may arise from solvent interactions (e.g., fluorinated solvents stabilize intermediates) or impurities (e.g., trace metals catalyze degradation). Cross-validation using accelerated rate calorimetry (ARC) and high-pressure DSC is recommended to resolve discrepancies .

Q. What mechanistic insights explain its role in fluorinated radical chain reactions?

this compound acts as a fluorinated radical initiator, generating pentafluoropropionyloxy radicals (•OC(O)C2F5). DFT calculations (B3LYP/6-31G*) show these radicals preferentially abstract hydrogen or add to unsaturated bonds. Isotopic labeling (e.g., 18O in peroxide) combined with time-resolved EPR can track radical lifetimes and termination pathways .

Q. How can researchers address contradictions in reported stability data across solvent systems?

Stability in aromatic vs. fluorinated solvents varies due to solvation effects on the peroxide’s electron-deficient carbonyl groups. Systematic studies using Kamlet-Taft solvent parameters (polarity, hydrogen-bonding) paired with UV-Vis kinetics (λ = 250–300 nm for peroxide decay) are advised. For example, hexafluorobenzene may stabilize the peroxide via π-π interactions, while THF accelerates decomposition .

Q. What methodological frameworks are recommended for designing studies on its environmental persistence?

Align with EPA guidelines for PFAS analysis:

- LC-MS/MS with isotope dilution (e.g., 13C-PFOA as internal standard) to detect perfluorinated degradation products.

- Microcosm assays under simulated environmental conditions (pH, UV exposure) to quantify half-lives.

- Theoretical modeling using EPI Suite or SPARC to predict hydrolysis rates and bioaccumulation potential .

Q. How can computational modeling enhance understanding of its reactivity in synthetic applications?

Molecular dynamics simulations (AMBER or CHARMM force fields) can model its interaction with fluorinated monomers during polymerization. Density functional theory (DFT) predicts regioselectivity in radical addition reactions. Validate models with experimental Arrhenius pre-exponential factors and radical trapping experiments using TEMPO .

Methodological Guidance for Contradictory Data

- Multi-technique validation : Combine DSC, ARC, and EPR to cross-check decomposition profiles.

- Error source analysis : Quantify impurities (e.g., via ICP-MS for metal contaminants) and solvent batch variability.

- Theoretical alignment : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses, such as solvent polarity effects over temperature artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.